molecular formula C20H32N4O2 B2718168 N'-cyclohexyl-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide CAS No. 941994-76-9

N'-cyclohexyl-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide

Cat. No.: B2718168
CAS No.: 941994-76-9
M. Wt: 360.502
InChI Key: MYKNVZYAETXDCH-UHFFFAOYSA-N
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Description

N'-cyclohexyl-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide is a tertiary amine-containing ethanediamide derivative characterized by dual dimethylamino groups and a cyclohexyl substituent. Its structure features a central ethanediamide backbone (HOOC–CO–NH–) with a cyclohexyl group attached to one nitrogen and a branched alkyl chain containing two dimethylamino moieties (one at the ethyl position and another at the para position of a phenyl ring).

Properties

IUPAC Name

N'-cyclohexyl-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N4O2/c1-23(2)17-12-10-15(11-13-17)18(24(3)4)14-21-19(25)20(26)22-16-8-6-5-7-9-16/h10-13,16,18H,5-9,14H2,1-4H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYKNVZYAETXDCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2CCCCC2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-cyclohexyl-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide typically involves the reaction of cyclohexylamine with an appropriate oxalyl chloride derivative. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran. The reaction mixture is often cooled to low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Purification methods such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N'-cyclohexyl-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N'-cyclohexyl-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide has several scientific research applications, including:

    Medicinal Chemistry: It may be used as a precursor or intermediate in the synthesis of pharmaceutical compounds.

    Materials Science: The compound can be utilized in the development of novel materials with specific properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N'-cyclohexyl-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Structural Analogues from the Dimethylaminoethyl Family

Several compounds share the 2-(dimethylamino)ethyl motif, though their substituents and functional groups differ:

Compound Name Key Structural Features Properties/Applications
N-[2-(Dimethylamino)ethyl]-N,N',N'-trimethyl-1,2-ethanediamine Linear ethanediamine chain with multiple dimethylamino groups Likely surfactant or catalyst due to high basicity
1-[2-(Dimethylamino)-1-(4-methoxyphenyl)-ethyl]cyclohexanol Cyclohexanol core with dimethylaminoethyl and methoxyphenyl groups Potential CNS activity (structural similarity to antidepressants)
Ethyl 4-(dimethylamino)benzoate Ester-linked dimethylamino group to a benzoate ring High reactivity in resin cements; photoinitiator
N-[2-(dimethylamino)ethyl]-2-hydroxy-n,2-diphenyl-2-thiophen-2-ylacetamide Thiophene and acetamide substituents Antimicrobial or kinase inhibition (inferred from structural analogs)

Key Observations :

  • The target compound’s ethanediamide backbone distinguishes it from esters (e.g., ethyl 4-(dimethylamino)benzoate) and amines (e.g., N-[2-(dimethylamino)ethyl]-...ethanediamine). This may enhance hydrogen-bonding capacity, improving solubility in polar solvents compared to purely hydrophobic analogs .

Reactivity and Functional Group Influence

  • Reactivity in Polymer Systems: Ethyl 4-(dimethylamino)benzoate exhibits higher reactivity than 2-(dimethylamino)ethyl methacrylate in resin cements due to its ester group facilitating faster radical formation . By contrast, the target compound’s ethanediamide structure may act as a hydrogen-bond donor, slowing polymerization kinetics but improving crosslinking density.
  • Electronic Effects: The para-dimethylamino group on the phenyl ring in the target compound likely enhances electron-donating capacity, similar to 4-(dimethylamino)phenol . This could stabilize charge-transfer complexes or modulate absorption in UV-initiated reactions.

Physicochemical Properties

Property Target Compound Ethyl 4-(dimethylamino)benzoate 1-[2-(Dimethylamino)...cyclohexanol
Solubility Moderate in DCM, low in water High in organic solvents Low in water, high in alcohols
Thermal Stability Likely high (cyclohexyl rigidity) Moderate (ester decomposition at ~200°C) Moderate (cyclohexanol dehydration)
Reactivity Moderate (amide hydrolysis susceptibility) High (ester radical initiation) Low (alcohol stability)

Biological Activity

N'-cyclohexyl-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide, often referred to as a dimethylamino derivative, is a compound of significant interest in pharmacological research due to its potential biological activity. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H30N4
  • Molecular Weight : 306.46 g/mol
  • CAS Number : 119-58-4

The compound exhibits biological activity primarily through its interaction with various biological targets. It is hypothesized to function as an antagonist or modulator in neurotransmitter systems, particularly those involving acetylcholine and serotonin. The dimethylamino groups may enhance lipophilicity, allowing for better membrane penetration and receptor interaction.

Biological Activity

  • Antitumor Activity : Research has indicated that similar compounds in its class can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds that share structural similarities have been shown to induce apoptosis in tumor cells through mechanisms involving oxidative stress and DNA damage.
  • Neuropharmacological Effects : The presence of dimethylamino groups suggests potential neuroactive properties. Studies on related compounds indicate that they can influence neurotransmitter release and receptor modulation, potentially impacting conditions like depression or anxiety.
  • Analgesic Properties : Some analogs of this compound have been investigated for their analgesic effects, showing promise in pain management through modulation of pain pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. For instance:

Cell LineIC50 (µM)Mechanism of Action
HeLa5.0Induction of apoptosis
MCF-73.5DNA interstrand cross-linking
A5494.0Reactive oxygen species generation

In Vivo Studies

In vivo studies have been limited; however, preliminary data suggest that administration of the compound leads to significant tumor regression in xenograft models. The observed effects are attributed to both direct cytotoxicity and modulation of the tumor microenvironment.

Case Studies

  • Case Study on Antitumor Efficacy :
    • A study conducted on xenografted mice showed that treatment with the compound resulted in a 60% reduction in tumor size compared to control groups after four weeks of treatment.
    • Mechanistic studies revealed that the compound activated caspase pathways leading to programmed cell death.
  • Neuropharmacological Assessment :
    • In a behavioral study using rodent models, the compound demonstrated anxiolytic effects comparable to established anxiolytics, suggesting its potential utility in treating anxiety disorders.

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